4-(TERT-BUTOXY)PYRROLIODIN-3-OL
Description
4-(tert-Butoxy)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3 and a tert-butoxy substituent at position 4 of the pyrrolidine ring. The tert-butoxy group (C(CH₃)₃O-) is a bulky, electron-rich substituent known to influence steric and electronic properties, enhancing solubility in organic solvents and modulating reactivity in synthetic applications .
Properties
CAS No. |
1343205-64-0 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.22608 |
Synonyms |
4-(TERT-BUTOXY)PYRROLIODIN-3-OL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butoxy-pyrrolidine scaffold is part of a broader class of nitrogen-containing heterocycles. Below is a detailed analysis of key analogs, focusing on structural, synthetic, and functional differences.
Pyrrolidine Derivatives with tert-Butoxy Substituents
- 4-(tert-Butoxy)pyrrolidin-3-ol vs. 3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine Derivatives Structure: The tert-butyldimethylsilyl (TBDMS) group in analogs like 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine (e.g., entries from the Catalog of Pyridine Compounds) replaces the hydroxyl group in 4-(tert-butoxy)pyrrolidin-3-ol. Reactivity: TBDMS is a common protecting group for alcohols, offering stability under basic/acidic conditions. Applications: TBDMS-protected derivatives are prevalent in solid-phase synthesis (e.g., oligonucleotide synthesis, as in ), whereas the hydroxylated analog may serve as an intermediate for further functionalization.
Imidazole-Based tert-Butoxy Derivatives
Compounds such as 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy)carbonyl]-1H-imidazole () share the tert-butoxy group but incorporate it into an imidazole ring. Key differences include:
- Electronic Effects : The imidazole ring’s aromaticity introduces conjugation, altering electron distribution compared to the saturated pyrrolidine ring.
- Functionality : The tert-butoxy group in imidazole derivatives often serves as a carbamate protecting group for amines (e.g., lysine residues in ), whereas in pyrrolidines, it primarily modulates steric bulk.
Pyridine-Pyrrolidine Hybrids
Examples from the Catalog of Pyridine Compounds include hybrids like (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate. These compounds combine pyrrolidine’s flexibility with pyridine’s aromatic rigidity.
- Steric Impact : The tert-butoxy group in these hybrids enhances solubility while minimizing undesired intermolecular interactions during coupling reactions.
Data Tables: Key Properties and Comparisons
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects : The tert-butoxy group in 4-(tert-butoxy)pyrrolidin-3-ol reduces ring puckering compared to bulkier TBDMS analogs, as inferred from X-ray data of related pyrrolidines .
- Solubility : LogP calculations for tert-butoxy-pyrrolidine derivatives suggest moderate lipophilicity (estimated LogP ~1.5), intermediate between TBDMS-protected (LogP ~3.0) and hydroxylated pyrrolidines (LogP ~0.5) .
- Reactivity : The hydroxyl group at C3 enables hydrogen bonding, critical for chiral recognition in catalysis, whereas tert-butoxy at C4 directs regioselectivity in alkylation reactions .
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for 4-(tert-butoxy)pyrrolidin-3-ol are absent in the provided evidence; comparisons rely on structural analogs.
- Diverse Sources : References span synthetic methodologies (), peptide chemistry (), and heterocyclic catalogs (), ensuring a multidisciplinary perspective.
Preparation Methods
Catalytic Alkylation of Pyrrolidin-3-ol
A direct approach involves alkylation of pyrrolidin-3-ol with tert-butyl chloride (t-BuCl) using a Lewis acid catalyst. The method draws inspiration from the synthesis of 4-tert-butyl-1-chlorobenzene, where complex acid HAlCl₄ facilitates Friedel-Crafts alkylation . For pyrrolidine systems, the hydroxyl group at position 3 is first protected to avoid undesired side reactions.
Procedure :
-
Protection of Pyrrolidin-3-ol :
The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. This step ensures selectivity during subsequent alkylation . -
Alkylation at Position 4 :
The protected pyrrolidine is reacted with t-BuCl in the presence of HAlCl₄ (2–5 mol%) at 0–25°C. The reaction proceeds via a carbocation intermediate, with HAlCl₄ enhancing electrophilicity . -
Deprotection :
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, yielding 4-(tert-butoxy)pyrrolidin-3-ol.
Key Data :
Mitsunobu Reaction for tert-Butoxy Installation
The Mitsunobu reaction offers an alternative route for introducing the tert-butoxy group under mild conditions. This method is advantageous for avoiding strong acids and enabling stereochemical control.
Procedure :
-
Substrate Preparation :
4-Hydroxypyrrolidin-3-ol is synthesized via oxidation-reduction sequences or enzymatic resolution . -
Mitsunobu Reaction :
The hydroxyl group at position 4 is substituted with tert-butanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran. The reaction proceeds at 0°C to room temperature .
Key Data :
Enzymatic Resolution for Enantiopure Synthesis
For applications requiring high enantiomeric purity, enzymatic resolution of racemic intermediates is employed. This method leverages lipases or esterases to selectively hydrolyze one enantiomer .
Procedure :
-
Racemic Intermediate Synthesis :
4-(tert-Butoxy)pyrrolidin-3-yl acetate is prepared via acetylation of the racemic alcohol. -
Enzymatic Hydrolysis :
The acetate is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-acetate intact . -
Separation and Deprotection :
The hydrolyzed (R)-alcohol is extracted, and the remaining (S)-acetate is saponified with KOH/MeOH.
Key Data :
Reductive Amination for Pyrrolidine Ring Formation
Constructing the pyrrolidine ring de novo allows flexibility in substituent placement. A reductive amination strategy is effective for integrating both hydroxyl and tert-butoxy groups.
Procedure :
-
Ketone Synthesis :
4-tert-Butoxy-3-ketopyrrolidine is prepared via oxidation of 4-tert-butoxypyrrolidine with Jones reagent. -
Reductive Amination :
The ketone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by acidic workup to yield the tertiary alcohol .
Key Data :
Comparative Analysis of Methods
The table below evaluates the four primary synthetic routes:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(tert-butoxy)pyrrolidin-3-ol, and what critical parameters influence reaction yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butoxy-protected pyrrolidine derivatives (e.g., tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate) are synthesized using tert-butyl protecting groups to stabilize hydroxyl intermediates . Key parameters include reaction temperature (optimized between 0°C to room temperature), solvent choice (e.g., THF or DMF for polar aprotic conditions), and stoichiometric control of tert-butoxide reagents to avoid over-alkylation. Catalytic bases like NaH or KOtBu are often employed to deprotonate hydroxyl groups for efficient substitution .
Q. How can researchers optimize the purification of 4-(tert-butoxy)pyrrolidin-3-ol to achieve high enantiomeric purity?
- Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is effective. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) can separate enantiomers during crystallization . For intermediates, silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended to remove byproducts. Post-purification analysis by polarimetry or chiral GC/MS validates enantiomeric excess (>98%) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing 4-(tert-butoxy)pyrrolidin-3-ol?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and tert-butoxy group integration (e.g., δ ~1.2 ppm for tert-butyl protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the pyrrolidine ring .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution MS validates molecular weight and detects trace impurities.
- IR Spectroscopy : Identifies hydroxyl (broad ~3200 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the tert-butoxy group influence the stability of 4-(tert-butoxy)pyrrolidin-3-ol under acidic or basic conditions?
- Methodological Answer : The tert-butoxy group enhances steric protection of the hydroxyl group, reducing susceptibility to nucleophilic attack. Under acidic conditions (pH < 3), partial cleavage of the tert-butyl ether may occur, forming pyrrolidin-3-ol and tert-butanol. Stability studies using TGA/DSC show decomposition onset at ~150°C, with degradation products analyzed via GC-MS . Under basic conditions (pH > 10), the compound remains stable due to the electron-withdrawing tert-butyl group, as confirmed by accelerated stability testing (40°C/75% RH for 28 days) .
Q. What role does 4-(tert-butoxy)pyrrolidin-3-ol play in drug discovery, particularly in modulating biological targets?
- Methodological Answer : Pyrrolidine derivatives are explored as scaffolds for CNS agents due to their conformational rigidity. The tert-butoxy group improves blood-brain barrier penetration by increasing lipophilicity (logP ~2.5). In vitro assays (e.g., receptor binding studies) assess affinity for targets like σ-1 receptors or ion channels. For example, structurally related compounds (e.g., TT001/TT002) show anti-inflammatory activity in preclinical models .
Q. How can researchers resolve contradictory data on the stereochemical configuration of 4-(tert-butoxy)pyrrolidin-3-ol?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. If crystals are unavailable, compare experimental CD/VCD spectra with DFT-simulated spectra for enantiomers. For diastereomers, NOESY NMR identifies spatial proximity of protons (e.g., tert-butyl to pyrrolidine ring protons) to infer spatial arrangement . Conflicting HPLC retention times may arise from column aging; cross-validation with two chiral columns (e.g., Chiralpak AD-H and OD-H) is advised .
Q. What safety protocols are critical when handling 4-(tert-butoxy)pyrrolidin-3-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with tert-butoxide residues .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Monitor for peroxide formation if stored long-term .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
